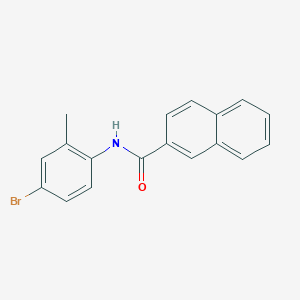

![molecular formula C13H20N4O3 B187738 2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol CAS No. 330177-51-0](/img/structure/B187738.png)

2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

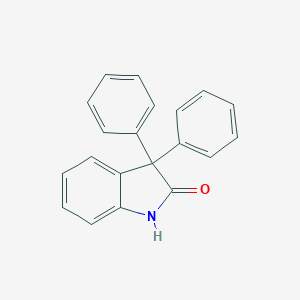

“2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol” is a chemical compound that belongs to the class of arylaminoethanols. It has a CAS Number of 330177-51-0 and a molecular weight of 280.33 . The IUPAC name for this compound is 2-[5-(3-methyl-1-piperazinyl)-2-nitroanilino]ethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N4O3/c1-10-9-16(6-4-14-10)11-2-3-13(17(19)20)12(8-11)15-5-7-18/h2-3,8,10,14-15,18H,4-7,9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.33 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

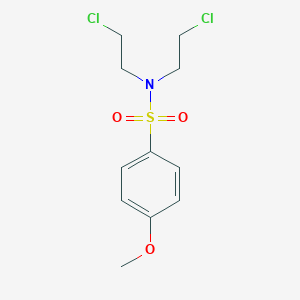

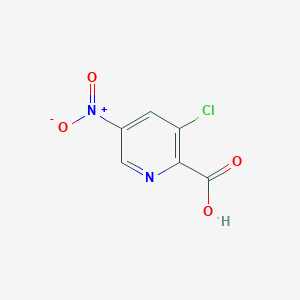

Sulfonylcarbamimidic Azides from Sulfonyl Chlorides

This study discusses the treatment of o-nitrobenzenesulfonyl chloride with aminotetrazole, resulting in sulfonylcarbamimidic azides. These compounds, through further reactions, can yield a variety of products, demonstrating the versatility of nitrophenyl compounds in synthesizing heterocyclic and sulfonamide derivatives (PeetNorton et al., 1987).

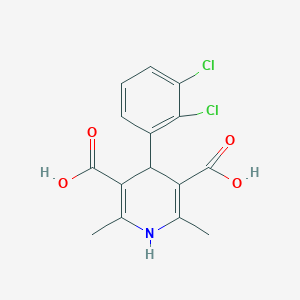

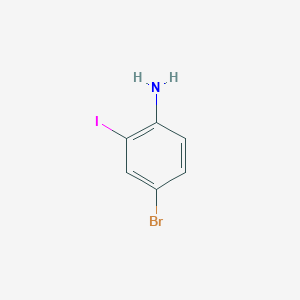

Heterocyclization Reactions of Nitrophenyl Oxirane Amino Derivatives

Investigating the reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents led to the formation of oxazaheterocycles, showcasing the potential of nitrophenyl derivatives in creating complex cyclic structures (Palchikov, 2015).

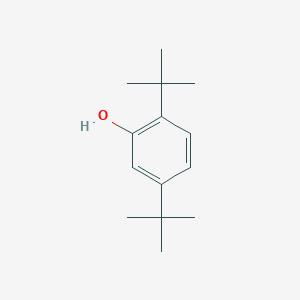

Solid-Solid Phase Transformation Investigations

The study on solid-solid transformation of a related methyl-nitrophenylamino thiophenecarbonitrile compound sheds light on crystallographic transformations and the factors influencing them, highlighting the importance of physical form in the stability and properties of chemical compounds (Li et al., 2007).

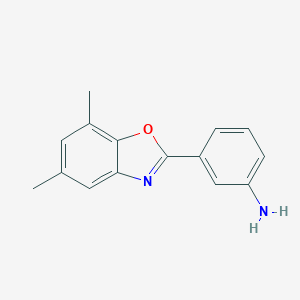

Novel Asymmetric Di-Ni(II) Systems

Research into asymmetric phenol-based dinucleating ligands, including those with piperazine structures, reveals insights into the synthesis and characterization of nickel(II) complexes with potential applications in catalysis and enzymatic mimicry (Ren et al., 2011).

Acentric Materials from Aminopyridines

The co-crystallization of nitrophenol with aminopyridines to produce acentric materials highlights the role of nitrophenyl derivatives in the development of non-linear optical materials and the study of their crystallography and bonding patterns (Draguta et al., 2013).

Synthesis of New Amides in the N-Methylpiperazine Series

A synthesis study focusing on new carboxylic acid amides containing an N-methylpiperazine fragment demonstrates the chemical versatility of nitrophenyl and piperazine derivatives in medicinal chemistry, particularly in the synthesis of potential pharmaceutical compounds (Koroleva et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-[5-(3-methylpiperazin-1-yl)-2-nitroanilino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-10-9-16(6-4-14-10)11-2-3-13(17(19)20)12(8-11)15-5-7-18/h2-3,8,10,14-15,18H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKATNRNJGJLAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386589 |

Source

|

| Record name | 2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330177-51-0 |

Source

|

| Record name | 2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)

![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)

![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)

![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)

![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)